molecular formula C11H7ClN2O2 B12613250 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione CAS No. 918815-61-9

7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione

Cat. No.: B12613250
CAS No.: 918815-61-9
M. Wt: 234.64 g/mol
InChI Key: JXPDHDAIQARWLV-UHFFFAOYSA-N
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Description

7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is a heterocyclic compound with a unique structure that includes a chloro-substituted pyrroloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including chlorination, cyclization, and oxidation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This would include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups replacing the chloro group or modifications to the core structure.

Scientific Research Applications

7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydropyrrolo[2,1-b]quinazoline-3,9-dione
  • 7-Chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Uniqueness

7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is unique due to its specific chloro substitution, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.

Properties

CAS No.

918815-61-9

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

7-chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione

InChI

InChI=1S/C11H7ClN2O2/c12-6-1-2-8-7(5-6)11(16)14-4-3-9(15)10(14)13-8/h1-2,5H,3-4H2

InChI Key

JXPDHDAIQARWLV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C(C2=O)C=C(C=C3)Cl)C1=O

Origin of Product

United States

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